molecular formula C12H11FN2 B1444899 5-(5-Fluoropyridin-3-yl)-2-methylaniline CAS No. 1249778-79-7

5-(5-Fluoropyridin-3-yl)-2-methylaniline

Cat. No.: B1444899
CAS No.: 1249778-79-7
M. Wt: 202.23 g/mol
InChI Key: MBOUVANDJGBIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(5-Fluoropyridin-3-yl)-2-methylaniline” is a chemical compound with the empirical formula C6H7FN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 . The Canonical SMILES representation is: C1=C(C=NC=C1F)CO .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 127.12 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 33.1 Ų .

Scientific Research Applications

Fluorescence Correlation Spectroscopy in Receptor Studies

5-(5-Fluoropyridin-3-yl)-2-methylaniline and its derivatives can be utilized in fluorescence correlation spectroscopy (FCS) for studying ligand-receptor interactions. FCS allows for the investigation of binding constants, stoichiometry, and mass of receptors, as demonstrated in the study of the 5-hydroxytryptamine receptor type 3 (Wohland et al., 1999).

Advancements in Medical Imaging

Compounds like this compound can facilitate the production of fluorine-18 labeled fluoropyridines. These are increasingly used in Positron Emission Tomography (PET) imaging, contributing to advancements in medical diagnostics (Carroll, Nairne, & Woodcraft, 2007).

Development of Nonpeptide Antagonists

Research has shown that derivatives of this compound can act as potent antagonists for specific receptors. This has implications for the development of treatments in areas such as osteoporosis (Coleman et al., 2004).

Synthesis of Fluoropyridines

The compound has been used in novel synthetic pathways for producing fluoropyridines. These synthesis methods have broad applications in chemistry and pharmaceutical research, enabling the creation of various medically relevant compounds (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Drug Resistance Studies

In the context of cancer research, derivatives of this compound are used to study drug resistance, particularly in the case of fluoropyrimidines. This research is crucial for understanding and overcoming the limitations of current cancer treatments (Mulkins & Heidelberger, 1982).

Mechanism of Action

Target of Action

It’s worth noting that fluoropyridines, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors . This suggests that 5-(5-Fluoropyridin-3-yl)-2-methylaniline may interact with various biological targets, potentially leading to diverse therapeutic effects.

Mode of Action

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Fluoropyridines have been associated with a broad range of biological applications , suggesting that they may interact with and influence multiple biochemical pathways.

Result of Action

Given the broad biological applications associated with fluoropyridines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

5-(5-fluoropyridin-3-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-2-3-9(5-12(8)14)10-4-11(13)7-15-6-10/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOUVANDJGBIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CN=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255742
Record name 5-(5-Fluoro-3-pyridinyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249778-79-7
Record name 5-(5-Fluoro-3-pyridinyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249778-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Fluoro-3-pyridinyl)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Fluoropyridin-3-yl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-(5-Fluoropyridin-3-yl)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
5-(5-Fluoropyridin-3-yl)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
5-(5-Fluoropyridin-3-yl)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
5-(5-Fluoropyridin-3-yl)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
5-(5-Fluoropyridin-3-yl)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.